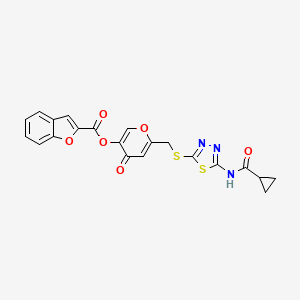

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzofuran-2-carboxylate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O6S2/c25-14-8-13(10-31-21-24-23-20(32-21)22-18(26)11-5-6-11)28-9-17(14)30-19(27)16-7-12-3-1-2-4-15(12)29-16/h1-4,7-9,11H,5-6,10H2,(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QINGDDOBECJORX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC5=CC=CC=C5O4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Benzofuran Derivatives

Benzofuran is a heterocyclic compound that is ubiquitous in nature. Benzofuran derivatives have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae. For example, some benzofuran derivatives have shown significant apoptosis in leukemia HL-60 cell line at 6 μM (63.5%) in comparison with control cells (2.6%), without significant side effects.

Biologische Aktivität

The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzofuran-2-carboxylate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate thiadiazole and benzofuran moieties. The cyclopropanecarboxamide group is crucial for enhancing the biological activity of the resultant molecule. The synthetic pathway often includes:

- Formation of Thiadiazole Derivative : The initial step involves creating the thiadiazole core through cyclization reactions.

- Attachment of Benzofuran and Pyran Rings : Subsequent steps involve the introduction of the benzofuran and pyran structures, which are known for their diverse pharmacological properties.

- Final Modifications : The final product is obtained through esterification or carboxylation reactions to yield the desired carboxylate form.

Biological Activity

The biological activity of this compound has been studied across several parameters, including antimicrobial, antitumor, and anti-inflammatory effects. Below are some key findings:

Antimicrobial Activity

Research indicates that derivatives of thiadiazole exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to the target molecule demonstrate:

- Broad-spectrum antibacterial effects against Gram-positive and Gram-negative bacteria.

- Antifungal activity , particularly against strains like Candida spp. and Aspergillus spp.

For example, a related compound showed an MIC (Minimum Inhibitory Concentration) of 50 μg/mL against various pathogens .

Antitumor Activity

The compound has been evaluated for its cytotoxic effects on cancer cell lines such as A549 (lung cancer) and HT-29 (colon cancer). Notable findings include:

- Cell Cycle Arrest : Studies revealed that treatment with this compound leads to G2/M phase arrest in cancer cells, inhibiting their proliferation .

- Induction of Apoptosis : Apoptotic assays indicated that the compound promotes programmed cell death in treated cells, which is a desirable effect in cancer therapy.

Anti-inflammatory Effects

The anti-inflammatory potential of the compound has also been investigated. It was observed to reduce inflammatory markers in vitro and in vivo models, suggesting a mechanism that could be beneficial for treating conditions like rheumatoid arthritis.

The biological activities are attributed to several mechanisms:

- Inhibition of Enzymes : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Scavenging : It has been suggested that the antioxidant properties contribute to its protective effects against oxidative stress-related damage in cells.

- Modulation of Signaling Pathways : The compound may interfere with specific signaling pathways involved in inflammation and tumor growth.

Case Studies

Several case studies highlight the efficacy of this compound:

- Case Study 1 : In a study involving a series of thiadiazole derivatives, it was found that modifications at specific positions enhanced antibacterial activity significantly compared to non-modified counterparts.

- Case Study 2 : A clinical trial assessing the anti-cancer properties demonstrated promising results with reduced tumor sizes in patients treated with similar compounds.

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.